molecular formula C9H16ClF6N2P B165833 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate CAS No. 135540-11-3

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate

Cat. No. B165833
M. Wt: 332.65 g/mol
InChI Key: NHEGCUSBUWGOQM-UHFFFAOYSA-N
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Description

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate, also known as Chloro-N,N,N’,N’-bis(tetramethylene)formamidinium Hexafluorophosphate or PyClU, is a chemical compound with the molecular formula C9H16ClF6N2P . It is a solid substance that is sensitive to light and moisture .


Molecular Structure Analysis

The molecular weight of this compound is 332.66 g/mol . The InChI Key is NHEGCUSBUWGOQM-UHFFFAOYSA-N . The SMILES representation is FP-(F)(F)(F)F.ClC(N1CCCC1)=[N+]1CCCC1 .


Chemical Reactions Analysis

This compound is used as a reactant for various chemical reactions, including enantioselective desymmetrization of meso-asiridines, peptide coupling, heterocyclization of chloroformamidinium salts, and oxidative insertion for palladium and nickel catalyst synthesis .


Physical And Chemical Properties Analysis

This compound is a solid at 20 degrees Celsius and should be stored under inert gas . It is sensitive to light and moisture . It has a melting point range of 150.0 to 155.0 degrees Celsius . It is almost transparent in acetonitrile .

Scientific Research Applications

Luminescence Enhancement in Chloroplatinum(II) Complexes

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate has been observed to contribute to the remarkable luminescence enhancement in chloroplatinum(II) complexes, particularly when combined with hexaethylene glycol methyl ether substituted 2,6-bis(benzimidazol-2'-yl)pyridine in water. This interaction triggers a significant increase in luminescence upon the addition of excessive hexafluorophosphate salts (Liang et al., 2014).

Preparation of Hexafluorophosphates

The compound plays a role in the preparation of hexafluorophosphates. For instance, pyridinium hexafluorophosphate is created through reactions involving phosphorus (V) halides and pyridinium poly(hydrogen fluoride), leading to the production of hexafluorophosphates of various other elements (Mohamed et al., 1983).

Impact on Differential Capacitance in Ionic Liquid Electrolytes

The compound significantly affects the differential capacitance of ionic liquid electrolytes. For instance, in a study comparing two ionic liquids, one containing N-butyl-N-methyl-pyrrolidinium hexafluorophosphate, distinct differential capacitance behaviors were observed, influenced by the specific adsorption interactions between the cations and electrodes (Zhang et al., 2014).

Role in Complex Formation with Neutral and Anionic Guests

This compound is also involved in the complex formation process. For example, hexafluorophosphate (PF6-) and tetraisobutyloctahydroxypyridine[4]arene interact in various states, such as in the gas phase and in solutions, forming complex structures that involve simultaneous endo and exo complexation (Kiesilä et al., 2017).

Influence on Ionic Liquids and Electrochemical Behavior

The compound is crucial in the field of ionic liquids and their applications in electrochemistry. For example, studies on ionic liquid crystals with hexafluorophosphate salts have shown that these compounds exhibit liquid crystalline behavior, which is significantly affected by the length of the alkyl chain and substitution on the pyridinium ring (Gordon et al., 1998).

Applications in Polymer Electrolytes for Lithium Batteries

This compound has been used in the development of polymer electrolytes for lithium battery applications. Its integration into polymer matrices has shown to enhance the ionic conductivity and electrochemical stability of the electrolytes, demonstrating its potential in advanced battery technologies (Deb et al., 2020).

Safety And Hazards

This compound is classified as irritating to eyes, respiratory system, and skin . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye or skin irritation persists .

properties

IUPAC Name

1-[chloro(pyrrolidin-1-ium-1-ylidene)methyl]pyrrolidine;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClN2.F6P/c10-9(11-5-1-2-6-11)12-7-3-4-8-12;1-7(2,3,4,5)6/h1-8H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHEGCUSBUWGOQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=[N+]2CCCC2)Cl.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF6N2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80371508
Record name 1-[Chloro(pyrrolidin-1-yl)methylidene]pyrrolidin-1-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate

CAS RN

135540-11-3
Record name 1-[Chloro(pyrrolidin-1-yl)methylidene]pyrrolidin-1-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80371508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate
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1-(Chloro-1-pyrrolidinylmethylene)pyrrolidinium Hexafluorophosphate

Citations

For This Compound
10
Citations
P Boehm, T Martini, YH Lee… - Angewandte Chemie …, 2021 - Wiley Online Library
We report an efficient and broadly applicable palladium‐catalyzed iodination of inexpensive and abundant aryl and vinyl carboxylic acids via in situ activation to the acid chloride and …
Number of citations: 16 onlinelibrary.wiley.com
B Li, GA Weisenburger… - … Process Research & …, 2020 - ACS Publications
Amidation is among the most frequently executed reactions in pharmaceutical research and development. We have explored the feasibility of adapting amidations to plug flow reactor (…
Number of citations: 5 pubs.acs.org
J Buchspies, M Szostak - Catalysts, 2019 - mdpi.com
Acyl Suzuki cross-coupling involves the coupling of an organoboron reagent with an acyl electrophile (acyl halide, anhydride, ester, amide). This review provides a timely overview of …
Number of citations: 144 www.mdpi.com
S Guizzetti, JA Schwindeman… - … Process Research & …, 2021 - ACS Publications
Zhao and co-workers reported the discovery of allenones as highly effective peptide coupling reagents that appear to form peptide bonds in a racemization/epimerization-free manner (J…
Number of citations: 1 pubs.acs.org
W Yang, Y Li, Y Ai, ON Obianom, D Guo… - Journal of medicinal …, 2019 - ACS Publications
Dysregulation of the Wnt/β-catenin signaling pathway has been widely recognized as a pathogenic mechanism for colorectal cancer (CRC). Although numerous Wnt inhibitors have …
Number of citations: 31 pubs.acs.org
JE Choby, LA Mike, AA Mashruwala, BF Dutter… - Cell chemical …, 2016 - cell.com
The rising problem of antimicrobial resistance in Staphylococcus aureus necessitates the discovery of novel therapeutic targets for small-molecule intervention. A major obstacle of drug …
Number of citations: 34 www.cell.com
J Buchspies - 2020 - rucore.libraries.rutgers.edu
The emergence of Suzuki-Miyaura cross-coupling of amide and ester electrophiles by selective C (acyl)–X cleavage represents one of the most promising approaches to …
Number of citations: 0 rucore.libraries.rutgers.edu
S Matsuda, Y Hattori, K Matsumiya… - Journal of Medicinal …, 2021 - ACS Publications
Histone methylation is associated with the pathophysiology of neurodevelopmental disorders. Lysine-specific demethylase 1 (LSD1) catalyzes histone demethylation in a flavin adenine …
Number of citations: 2 pubs.acs.org
S Kusaka, K Yamamoto, M Shinohara, Y Minato… - Bioorganic & Medicinal …, 2022 - Elsevier
The total synthesis of capuramycin (1), which is a promising anti-tubercular antibiotics, has been accomplished using Ferrier-type I reaction as a key step. This total synthesis is an …
Number of citations: 2 www.sciencedirect.com
PM Garcia-Barrantes, K McGowan, SW Ingram… - Tetrahedron …, 2017 - Elsevier
A synthetic procedure for the preparation of ketones from easily accessible carboxylic acids has been developed. This methodology proceeds via in situ activation of the carboxylic acid …
Number of citations: 7 www.sciencedirect.com

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